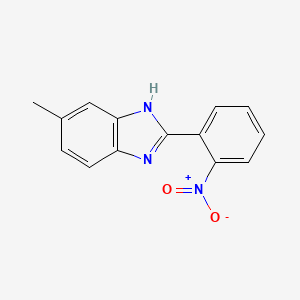

2-(2-(Hydroxy(oxido)amino)phenyl)-6-methyl-1H-benzimidazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(2-(Hydroxy(oxido)amino)phenyl)-6-methyl-1H-benzimidazole is a complex organic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a hydroxy(oxido)amino group attached to a phenyl ring, which is further connected to a benzimidazole core with a methyl substitution at the 6th position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(Hydroxy(oxido)amino)phenyl)-6-methyl-1H-benzimidazole typically involves multi-step organic reactions. One common method starts with the preparation of the benzimidazole core, which can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions. The hydroxy(oxido)amino group can be introduced through nitration followed by reduction and subsequent oxidation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully selected to facilitate the reactions, and advanced purification techniques such as recrystallization or chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2-(Hydroxy(oxido)amino)phenyl)-6-methyl-1H-benzimidazole undergoes various chemical reactions, including:

Oxidation: The hydroxy(oxido)amino group can be further oxidized to form different oxides.

Reduction: Reduction reactions can convert the oxido group back to its amine form.

Substitution: The phenyl ring and benzimidazole core can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while substitution reactions can introduce various functional groups onto the phenyl ring or benzimidazole core.

Scientific Research Applications

2-(2-(Hydroxy(oxido)amino)phenyl)-6-methyl-1H-benzimidazole has several scientific research applications:

Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.

Medicine: Benzimidazole derivatives are known for their therapeutic potential, including antimicrobial, antiviral, and anticancer properties.

Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-(Hydroxy(oxido)amino)phenyl)-6-methyl-1H-benzimidazole involves its interaction with specific molecular targets. The hydroxy(oxido)amino group can form hydrogen bonds and coordinate with metal ions, affecting enzyme activity and signaling pathways. The benzimidazole core can intercalate with DNA, disrupting replication and transcription processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzimidazole derivatives such as:

- 2-(2-Aminophenyl)-6-methyl-1H-benzimidazole

- 2-(2-Hydroxyphenyl)-6-methyl-1H-benzimidazole

- 2-(2-Nitrophenyl)-6-methyl-1H-benzimidazole

Uniqueness

What sets 2-(2-(Hydroxy(oxido)amino)phenyl)-6-methyl-1H-benzimidazole apart is the presence of the hydroxy(oxido)amino group, which imparts unique chemical reactivity and biological activity. This functional group allows for diverse chemical transformations and interactions with biological targets, making the compound valuable for various research and industrial applications.

Biological Activity

2-(2-(Hydroxy(oxido)amino)phenyl)-6-methyl-1H-benzimidazole is a complex organic compound notable for its potential biological activities. The compound features a benzimidazole core with various functional groups that contribute to its interactions with biological systems. This article examines the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

- Chemical Formula: C14H11N3O2

- Molecular Weight: 253.26 g/mol

- IUPAC Name: 6-methyl-2-(2-hydroxy(oxido)amino)phenyl-benzimidazole

The compound's structure allows for significant interactions with biological targets, primarily through hydrogen bonding and π-π stacking interactions due to the presence of the hydroxy(oxido)amino group and the aromatic benzimidazole ring.

The biological activity of this compound is largely attributed to its ability to modulate enzymatic activity and interact with various receptors. Key mechanisms include:

- Enzyme Inhibition: The hydroxy(oxido)amino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their function.

- Receptor Modulation: The compound may engage in π-π interactions with aromatic residues in receptor binding sites, affecting signal transduction pathways.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

- Antiproliferative Activity: Studies have shown that derivatives of benzimidazole compounds can inhibit the proliferation of cancer cells. For instance, related compounds demonstrated IC50 values ranging from 1.2 to 5.3 µM against various cancer cell lines .

- Antimicrobial Properties: Benzimidazole derivatives have been reported to possess antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, with minimum inhibitory concentrations (MIC) as low as 8 µM .

Data Table: Biological Activity Summary

Case Study 1: Anticancer Activity

A study explored the antiproliferative effects of various benzimidazole derivatives, including this compound. The results indicated significant inhibition of cell growth in several cancer lines, suggesting potential as a chemotherapeutic agent.

Case Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial properties of benzimidazole derivatives against common bacterial strains. The study found that specific modifications to the benzimidazole structure enhanced antibacterial activity, indicating that similar modifications could be explored for this compound.

Research Findings

Recent studies emphasize the importance of structural modifications in enhancing the biological activity of benzimidazole derivatives. For example, compounds with additional hydroxyl or methoxy groups demonstrated improved solubility and bioactivity compared to their simpler analogs . Furthermore, ongoing research is focused on optimizing synthesis methods to increase yield and purity for further biological evaluation.

Properties

CAS No. |

10173-72-5 |

|---|---|

Molecular Formula |

C14H11N3O2 |

Molecular Weight |

253.26 g/mol |

IUPAC Name |

6-methyl-2-(2-nitrophenyl)-1H-benzimidazole |

InChI |

InChI=1S/C14H11N3O2/c1-9-6-7-11-12(8-9)16-14(15-11)10-4-2-3-5-13(10)17(18)19/h2-8H,1H3,(H,15,16) |

InChI Key |

YMVCCALFHZAHDO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(N2)C3=CC=CC=C3[N+](=O)[O-] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.